REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1.C([Li])CCC.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>O1CCCC1>[CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([B:21]([OH:22])[OH:20])=[CH:3][N:4]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between ethyl acetate and saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted well with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was sonicated in a mixture of hexane
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=C(C2=CC=CC=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |